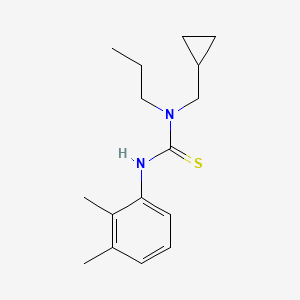

![molecular formula C18H20N6O2 B5549433 3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549433.png)

3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide involves complex chemical reactions, including the interaction of various precursor molecules under specific conditions to achieve the desired compound. One approach involves the use of ethyl 3-ethoxymethylene-2,4-dioxovalerate reacting with 2-aminobenzamide analogs to produce heterocyclic systems, highlighting the versatility and complexity of synthesizing such compounds (Kurihara et al., 1980).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using various analytical techniques, including crystallography and spectroscopy. For instance, the structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate was determined, showcasing the planar nature of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs involves a wide range of reactions, contributing to their potential applications in medicinal chemistry and drug design. For example, the reaction of 2-aminobenzamide analogs with ethyl 3-ethoxymethylene-2,4-dioxovalerate showcases the formation of pyrrolo[1,2-α]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, indicating the compound's versatility in synthesizing novel heterocyclic systems (Kurihara et al., 1980).

科学的研究の応用

Synthesis and Biological Activities

Novel Heterocyclic Compounds Synthesis : Research has been conducted on synthesizing novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic properties. These compounds, including various substituted benzamides, have been evaluated for their COX-1/COX-2 inhibition capabilities, showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis for Radioactive Labeling : A simple and high-yield synthesis method has been developed for BZM and IBZM derivatives, which are precursors for radioactive labeling compounds used in imaging studies. This synthesis starts from dimethoxybenzoic acid, highlighting the potential of benzamide derivatives in diagnostic applications (Bobeldijk et al., 1990).

Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. These compounds showed promising cytoprotective properties in preclinical models, although lacking significant antisecretory activity (Starrett et al., 1989).

Antimicrobial Activity : Research into pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole derivatives has demonstrated their potential antimicrobial activity. This underscores the versatility of benzamide derivatives in developing new antimicrobial agents (Badne et al., 2011).

DNA Recognition : Benzimidazole and imidazole pairs have been incorporated into DNA-binding polyamides. These compounds exhibit subnanomolar affinity and specificity for DNA sequences, opening avenues for gene regulation therapies and molecular biology research (Briehn et al., 2003).

Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against the avian influenza virus. This highlights the potential of these derivatives in antiviral research (Hebishy et al., 2020).

作用機序

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

将来の方向性

特性

IUPAC Name |

3-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-13-19-8-9-24(13)17-11-16(22-12-23-17)20-6-7-21-18(25)14-4-3-5-15(10-14)26-2/h3-5,8-12H,6-7H2,1-2H3,(H,21,25)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWKOFHRCLMPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)

![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B5549419.png)

![methyl 4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B5549432.png)